1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a pentyloxy group attached to the anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various scientific research fields.
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of anthracene-9,10-dione followed by the introduction of amino groups through nitration and subsequent reduction. The pentyloxy group is introduced via etherification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways. The compound’s multiple functional groups allow it to engage in diverse molecular interactions, contributing to its broad range of effects .
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,4,5,8-Tetraamino-9,10-anthracenedione: Lacks the bromine and pentyloxy groups, resulting in different chemical properties and uses
Biological Activity
1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione (CAS Number: 88603-41-2) is a synthetic compound belonging to the anthracene family. Its structure includes multiple amino groups and a bromine atom, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21BrN4O3 with a molecular weight of approximately 433.299 g/mol. The presence of bromine and the pentyloxy group in its structure enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that anthracene derivatives exhibit significant antimicrobial activity. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The brominated derivatives often enhance this activity due to their ability to disrupt microbial cell membranes .
Antiparasitic Activity
Anthracene derivatives have been explored for their antiparasitic effects, particularly against Trypanosoma and Leishmania species. A study demonstrated that phenoxy-substituted anthraquinones exhibited inhibitory activity against these parasites . Given the structural similarities, it is plausible that this compound may also possess similar antiparasitic properties.
Cytotoxicity
The cytotoxic effects of anthracene derivatives on cancer cells have been well documented. For example, compounds with multiple amino groups have shown promise in inducing apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Efficacy
In a comparative study on anthracene derivatives, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Control | S. aureus | 0 |
Control | E. coli | 0 |
Test | S. aureus | 15 |
Test | E. coli | 12 |
Study 2: Antiparasitic Activity
A study investigating the effects of various anthraquinone derivatives on Leishmania donovani revealed that compounds with similar structural motifs to our compound exhibited IC50 values ranging from 10 to 30 µM. Further research is warranted to determine the specific efficacy of this compound against these parasites.
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation into DNA : Similar anthracene derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells by generating ROS upon activation.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism in both microbial and cancer cells.
Properties
CAS No. |
88603-41-2 |
---|---|
Molecular Formula |
C19H21BrN4O3 |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-pentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H21BrN4O3/c1-2-3-4-5-27-11-7-10(22)13-15(17(11)24)19(26)14-12(18(13)25)9(21)6-8(20)16(14)23/h6-7H,2-5,21-24H2,1H3 |
InChI Key |
FJVHXQDFNRQLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Origin of Product |
United States |
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